molecular formula C19H25NO3 B1327229 Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898749-80-9

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No.: B1327229
CAS No.: 898749-80-9
M. Wt: 315.4 g/mol
InChI Key: JMCOZVLCUCVXOB-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H25NO3. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate typically involves the reaction of ethyl 6-oxohexanoate with 3-(3-pyrrolinomethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 6-oxo-6-[3-(2-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different position of the pyrrolidine ring.

    Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]pentanoate: Similar structure but with a shorter carbon chain.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and carbon chain length, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h5-9,14H,2-4,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOZVLCUCVXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643517
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-80-9
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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